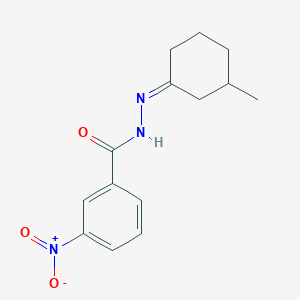
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as CFDP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CFDP belongs to the family of piperidine-based compounds and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The exact mechanism of action of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is thought to act as a sigma-1 receptor agonist. By binding to the sigma-1 receptor, N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide may modulate intracellular calcium signaling and enhance the release of certain neurotransmitters, such as dopamine and serotonin. This could lead to the activation of various signaling pathways that may have neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have several biochemical and physiological effects, including the modulation of intracellular calcium signaling, the enhancement of neurotrophic factor release, and the inhibition of apoptosis. These effects may contribute to the potential therapeutic benefits of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has several advantages for laboratory experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its potential neuroprotective and neuroregenerative effects. However, N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of more potent and selective sigma-1 receptor agonists, and the exploration of its potential use in other fields, such as cancer research. Further studies are needed to fully understand the pharmacological properties of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide and its potential as a therapeutic agent.
Synthesemethoden
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized through a multi-step process, which involves the reaction of 3-chloro-4-fluoroaniline with diethyl malonate to form the corresponding diethyl 2-(3-chloro-4-fluorophenyl) malonate. The intermediate is then cyclized with sodium ethoxide to yield N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide.
Wissenschaftliche Forschungsanwendungen
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Recent studies have shown that N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the modulation of neurotransmitter release, calcium signaling, and cellular survival. Sigma-1 receptor agonists have been investigated for their potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-13-5-6-15(19)14(18)11-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIOPZHFJRQKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)

![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
![4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)

![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B5291984.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)